Ethyl 2-(phenylsulfonyl)acetate
Overview
Description
Ethyl 2-(phenylsulfonyl)acetate is an organic compound with the molecular formula C10H12O4S. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by an ethyl group and the hydrogen atom of the methyl group is replaced by a phenylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Ethyl 2-(phenylsulfonyl)acetate is a type of organic compound that is often used in laboratory settings as a reagent for esterification reactions . The primary targets of this compound are typically other organic compounds that can undergo nucleophilic addition or substitution reactions .
Mode of Action
The compound interacts with its targets through nucleophilic addition reactions. In the case of this compound, it can undergo nucleophilic addition by methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of organic compounds. The compound’s ability to participate in nucleophilic addition reactions makes it a valuable tool in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 22827 . It is insoluble in water , which may affect its bioavailability.
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it can react with methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole . This ability to participate in the synthesis of other compounds makes it a valuable tool in organic chemistry.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is a flammable liquid that should be stored in a cool, dry, well-ventilated area away from sources of ignition and oxidizing agents . Additionally, the compound’s reactivity may be affected by the presence of other chemicals, temperature, and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(phenylsulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or recrystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(phenylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(phenylsulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-(phenylsulfonyl)acetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(tosyl)acetate: Contains a tosyl group instead of a phenylsulfonyl group.
Ethyl 2-(benzenesulfonyl)acetate: Similar structure but with a benzenesulfonyl group instead of a phenylsulfonyl group.
These compounds share similar chemical properties but may differ in reactivity and applications due to the variations in their functional groups.
Properties
IUPAC Name |
ethyl 2-(benzenesulfonyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBWORPRIRNTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226950 | |
Record name | Ethyl (phenylsulphonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7605-30-3 | |
Record name | Acetic acid, 2-(phenylsulfonyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7605-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (phenylsulphonyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (phenylsulphonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (phenylsulphonyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.